![molecular formula C17H25NO5S B2717677 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421523-62-7](/img/structure/B2717677.png)
4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane, also known as PSB-1115, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-1115 belongs to the class of spirocyclic compounds and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Applications De Recherche Scientifique
Intramolecular Michael Addition Reaction
The intramolecular Michael addition reaction involving chiral vinylic sulfoxides provides a pathway to stereoselectively synthesize sex pheromones like (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, which are used in olive fly research (Iwata et al., 1985).
Synthesis of Sulfur-Containing Heterocycles
1-Aroyl-2-styrylsulfonylethene, a precursor of this compound, is instrumental in synthesizing various sulfur-containing heterocycles like spiropyrimidinetriones and thioxopyrimidinediones (Reddy et al., 2001).
Stereochemistry and Elimination Reactions
Studies on simple spiroketals, including derivatives of 1,7-dioxaspiro[5.5]undecane, have provided insights into their stereochemistry and elimination reactions. These are significant in synthesizing spiroketal metabolites (Lawson et al., 1993).
Synthesis of N-Protected Amino Acid Esters
A compound similar to 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been used in synthesizing N-protected amino acid esters, crucial in peptide synthesis (Rao et al., 2016).
Prins Cascade Cyclization
The Prins cascade process involving this compound class has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, crucial in organic chemistry and medicinal chemistry (Reddy et al., 2014).
Enantioselective Synthesis
Enantioselective synthesis of both enantiomers of 1,7-dioxaspiro[5.5]undecane from an (R)-sulfoxide compound emphasizes the importance of chirality in synthesizing biologically active compounds (Iwata et al., 1988).
Mécanisme D'action
Target of Action
The compound “4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane” contains a sulfonyl group, which is a common feature in many biologically active molecules, including some drugs . Sulfonyl-containing compounds often exhibit diverse biological activities, and their targets can vary widely depending on the specific structure of the compound.
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific targets and mode of action. Sulfonyl-containing compounds can interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Propriétés
IUPAC Name |
4-(4-propoxyphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-2-10-22-15-3-5-16(6-4-15)24(19,20)18-9-13-23-17(14-18)7-11-21-12-8-17/h3-6H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWACSSFFOROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

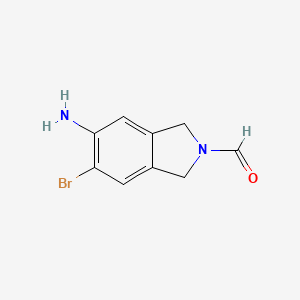
![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)
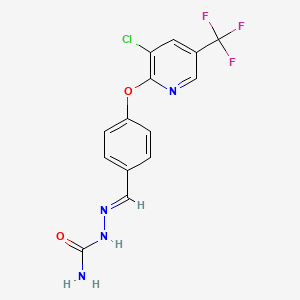
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)
![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)
![N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2717603.png)
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)
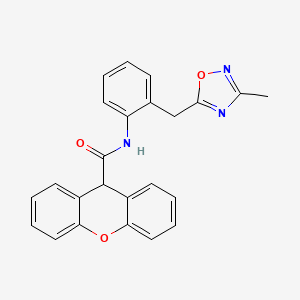

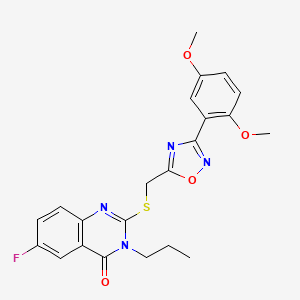

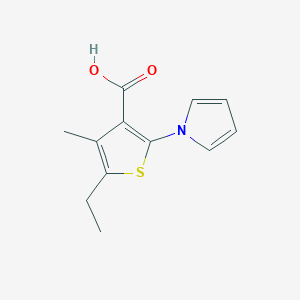
![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)